Cas no 1310405-36-7 ((1,4-dimethyl-1h-indazol-5-yl)boronic Acid)

(1,4-dimethyl-1h-indazol-5-yl)boronic Acid 化学的及び物理的性質
名前と識別子
-
- (1,4-Dimethyl-1H-indazol-5-yl)boronic acid
- 1,4-Dimethyl-1H-indazol-5-yl-5-boronic acid
- D79747
- DB-197726
- CS-0056129
- SY067678
- 1,4-dimethyl-1H-indazol-5-yl-5-boronicacid
- 1310405-36-7
- SCHEMBL15011334
- 1,4-DIMETHYLINDAZOL-5-YLBORONIC ACID
- 1,4-Dimethyl-1H-indazole-5-boronic acid
- 1,4-dimethyl-indazole-5-boronic acid
- MFCD12028655
- (1,4-dimethylindazol-5-yl)boronic acid
- ATHVOUQWKYPARY-UHFFFAOYSA-N
- DTXSID10657261
- AKOS006315567
- AB89967
- Boronic acid, B-(1,4-dimethyl-1H-indazol-5-yl)-
- B-(1,4-dimethyl-1h-indazol-5-yl)boronic acid
- PS-9409
- (1,4-dimethyl-1h-indazol-5-yl)boronic Acid
-
- MDL: MFCD12028655
- インチ: InChI=1S/C9H11BN2O2/c1-6-7-5-11-12(2)9(7)4-3-8(6)10(13)14/h3-5,13-14H,1-2H3
- InChIKey: ATHVOUQWKYPARY-UHFFFAOYSA-N
- SMILES: CN1N=CC2=C1C=CC(B(O)O)=C2C
計算された属性
- 精确分子量: 190.0913578g/mol
- 同位素质量: 190.0913578g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 215
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.3Ų
(1,4-dimethyl-1h-indazol-5-yl)boronic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126769-250mg |
(1,4-Dimethyl-1H-indazol-5-yl)boronic acid |
1310405-36-7 | 95% | 250mg |
¥1017.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126769-5g |
(1,4-Dimethyl-1H-indazol-5-yl)boronic acid |
1310405-36-7 | 95% | 5g |
¥9614.00 | 2024-08-09 | |
TRC | D486793-100mg |
1,4-Dimethyl-1h-indazole-5-boronic acid |
1310405-36-7 | 100mg |
$150.00 | 2023-05-18 | ||
TRC | D486793-25mg |
1,4-Dimethyl-1h-indazole-5-boronic acid |
1310405-36-7 | 25mg |
$75.00 | 2023-05-18 | ||
Apollo Scientific | OR40162-250mg |
1,4-Dimethyl-1H-indazole-5-boronic acid |
1310405-36-7 | 96% | 250mg |
£74.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126769-1g |
(1,4-Dimethyl-1H-indazol-5-yl)boronic acid |
1310405-36-7 | 95% | 1g |
¥3169.00 | 2024-08-09 | |
Chemenu | CM111369-250mg |
1,4-dimethyl-1H-indazol-5-yl-5-boronic acid |
1310405-36-7 | 95%+ | 250mg |
$400 | 2024-08-02 | |
1PlusChem | 1P000VWC-5g |
Boronic acid, B-(1,4-dimethyl-1H-indazol-5-yl)- |
1310405-36-7 | 95% | 5g |
$813.00 | 2025-02-18 | |
abcr | AB467548-1g |
1,4-Dimethyl-1H-indazol-5-yl-5-boronic acid, min. 95%; . |
1310405-36-7 | 1g |
€530.00 | 2024-08-03 | ||
A2B Chem LLC | AA40540-5g |
1,4-Dimethyl-1h-indazole-5-boronic acid |
1310405-36-7 | 95% | 5g |
$768.00 | 2024-04-20 |
(1,4-dimethyl-1h-indazol-5-yl)boronic Acid 関連文献
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
(1,4-dimethyl-1h-indazol-5-yl)boronic Acidに関する追加情報
Introduction to (1,4-Dimethyl-1H-Indazol-5-yl)Boronic Acid (CAS No. 1310405-36-7)
(1,4-Dimethyl-1H-indazol-5-yl)boronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 1310405-36-7, is a derivative of indazole, featuring a boronic acid functional group at the 5-position. The presence of this boronic acid moiety makes it a valuable intermediate in various synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of complex organic molecules.
The< strong>1,4-dimethyl-1H-indazol-5-yl moiety of this compound contributes to its unique electronic and steric properties, making it an attractive building block for the development of novel pharmaceuticals and functional materials. Boronic acids, in general, are known for their ability to form stable complexes with diols and other polyhydroxy compounds, a property that has been exploited in various biotechnological applications. The specific structure of (1,4-dimethyl-1H-indazol-5-yl)boronic acid allows for precise molecular engineering, enabling the synthesis of targeted molecules with enhanced biological activity.
In recent years, there has been a surge in research focused on the development of boronic acid derivatives as therapeutic agents. These compounds have shown promise in treating a variety of diseases, including cancer and inflammatory disorders. The< strong>1,4-dimethyl-1H-indazol-5-yl group in (1,4-dimethyl-1H-indazol-5-yl)boronic acid is particularly noteworthy for its ability to modulate biological pathways by interacting with specific target proteins. This interaction can lead to the inhibition or activation of enzymatic activities, thereby influencing disease progression.
One of the most compelling applications of this compound is in the field of drug discovery. The boronic acid functional group facilitates the formation of covalent bonds with other molecules, allowing for the creation of highly specific drug candidates. For instance, researchers have utilized (1,4-dimethyl-1H-indazol-5-yl)boronic acid as a key intermediate in the synthesis of protease inhibitors, which are crucial for treating conditions such as HIV and hepatitis C. The< strong>1,4-dimethyl-1H-indazol-5-yl moiety provides the necessary steric hindrance to ensure high selectivity and efficacy.
The< strong>CAS number 1310405-36-7 is a unique identifier for this compound, ensuring that researchers can accurately reference and purchase it for their studies. This standardized classification system is essential for maintaining consistency in scientific literature and industrial applications. The compound's properties have been extensively studied in various laboratory settings, providing a robust foundation for further research and development.
In addition to its pharmaceutical applications, (1,4-dimethyl-1H-indazol-5-yl)boronic acid has found utility in materials science. Boron-containing compounds are known for their exceptional thermal stability and electronic properties, making them suitable for use in advanced materials such as liquid crystals and organic semiconductors. The< strong>1,4-dimethyl-1H-indazol-5-y
1310405-36-7 ((1,4-dimethyl-1h-indazol-5-yl)boronic Acid) Related Products
- 202925-09-5(Benzaldehyde,4-chloro-3-fluoro-, oxime)
- 898248-01-6(2-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyacetic acid)
- 1805536-50-8(3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetic acid)
- 448250-64-4(2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide)
- 51073-13-3((3,5-Dibromo-4-methoxyphenyl)-(2-ethylbenzofuran-3-yl)methanone)
- 1234692-85-3((R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid)
- 1378285-07-4(1-Methyl-2,3-dihydroindole-5-carbonyl chloride)
- 2227752-43-2(methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate)
- 51964-22-8(3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione)
- 910321-93-6(3-Isobutylisoxazole-5-carboxylic acid)
